N-(4-Bromobutyl)phthalimide
Overview
Description
N-(4-Bromobutyl)phthalimide (NBP) is an organic compound with the molecular formula C12H13BrN2O2. It is a colorless solid that is soluble in many organic solvents. NBP is a versatile reagent used in organic synthesis and has been found to be a useful tool in a variety of scientific fields.
Scientific Research Applications
Solvation Dynamics in Protein and Microemulsions : 4-(N-bromoacetylamino)-phthalimide, a related compound, has been utilized as a solvation probe for protein and microemulsions, showing distinct photophysics compared to its parent compound and providing insights into solvation dynamics around proteins (Mandal et al., 2002).
Synthesis of Cancer Chemopreventive Compounds : N-(4-bromobutyl)phthalimide plays a role in the synthesis of sulforamate, a cancer chemopreventive compound. Its synthesis with a phase transfer catalyst has been studied, offering a simple operation and efficient completion (Chen Tie, 2002).
DNA Modification : It has been employed for O6-protection of guanosine in DNA, showcasing a novel strategy for simultaneous protection of amino and O6-functions of deoxyguanosine, which is crucial in nucleic acid chemistry (Kumar et al., 1995).
Synthesis of Homohistamine and Related Compounds : N-(4-oxopentyl)phthalimide, an isomer of this compound, was used in synthesizing homohistamine and related compounds, instrumental in the study of histamine-related biological processes (Elz & Schunack, 1987).
Radioimmunoassay Development : It has been used in the production of an antiserum to nortriptyline, a tricyclic antidepressant, demonstrating its utility in developing specific antibodies for pharmaceutical compounds (Aherne et al., 1976).
Modification of Biopolymers for Microcapsules : Chemical modification of chitosan with this compound and other derivatives has been researched for creating microcapsules, highlighting its role in material science and drug delivery systems (Dunn et al., 1993).
Mechanism of Action
Target of Action
N-(4-Bromobutyl)phthalimide is a versatile compound used in organic synthesis and pharmaceutical production . .
Mode of Action
The compound can react with other molecules to form various derivatives. For instance, it can react with 1-phenyl-piperazine to get N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide . The bromine atom in the compound is highly reactive and can participate in various reactions, leading to the formation of different products.
Biochemical Pathways
It’s known that the compound can be used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives
Pharmacokinetics
Its solubility in ethanol and insolubility in water suggest that it might have good bioavailability when administered in a suitable formulation.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives formed.
properties
IUPAC Name |
2-(4-bromobutyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFWTIGUWHJKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202228 | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5394-18-3 | |
Record name | 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromobutyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromobutyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-(4-Bromobutyl)phthalimide in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly for introducing a protected 4-aminobutyl group into molecules. [, , , , , , , , , , , ] This is due to its reactivity as an alkylating agent, allowing it to react with various nucleophiles like amines or alcohols. Subsequent removal of the phthalimide protecting group by hydrazinolysis yields the desired 4-aminobutyl derivative. [, , , , , , , , , , , ]
Q2: Could you provide examples of specific target molecules synthesized using this compound?
A2: this compound has proven valuable in synthesizing compounds like:
- Side chains for pharmaceutical agents: It was employed in the synthesis of the side chain of telithromycin, a ketolide antibiotic. [, , , ]
- Branched polyamines: Researchers utilized it to create authentic samples of tertiary tetraamines and quaternary pentaamines for identifying naturally occurring polyamines. []
- Fluorescent probes: The compound enabled the synthesis of N~1-(4-Aminobutyl)-N~4-(9-anthracenylmethyl)butane-1,4-diamine, potentially useful as a fluorescent probe. []
Q3: What are the structural characteristics of this compound?
A3:
- Spectroscopic Data: Characterization data commonly includes 1H NMR, 13C NMR, and mass spectrometry. [, , ] These techniques confirm the structure and purity of the synthesized compound.
Q4: How is this compound typically incorporated into synthetic schemes?
A4: This compound commonly undergoes nucleophilic substitution reactions. The bromine atom, activated by the adjacent methylene group and the electron-withdrawing phthalimide group, is readily displaced by nucleophiles. This is exemplified by its reaction with 3-(2H-tetrazol-5-yl)quinoline in the synthesis of a tetrazole derivative. []
Q5: Are there alternative synthetic approaches to incorporating a 4-aminobutyl group besides using this compound?
A5: Yes, alternative protecting groups and synthetic strategies exist. For instance, researchers have used N-tert-butoxycarbonylbutane-1,4-diamine as an alternative starting material to introduce the 4-aminobutyl group. [] The choice often depends on the specific requirements of the overall synthetic route and the target molecule's structure.
Q6: Can you elaborate on the use of this compound in protecting the amino group of deoxyguanosine?
A6: This compound enables simultaneous protection of both the amino and O6-function of deoxyguanosine in a single reaction. [] After reacting with the O6 position, mild base hydrolysis removes the phthalimide group, generating a free alkylamino function. This approach streamlines the synthesis of modified DNA sequences containing protected guanosine units.
Q7: What is the significance of synthesizing 15N-enriched polyamines using this compound?
A7: This approach allows the production of isotopically labeled polyamines like spermidine and spermine, which are essential for studying their biological roles and metabolic pathways. [] Using 15N-enriched this compound as a starting material, researchers can track the fate of these polyamines in biological systems using techniques like mass spectrometry.
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